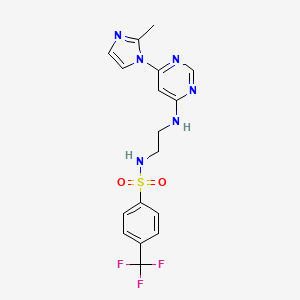

N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N6O2S/c1-12-21-8-9-26(12)16-10-15(23-11-24-16)22-6-7-25-29(27,28)14-4-2-13(3-5-14)17(18,19)20/h2-5,8-11,25H,6-7H2,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIQQKCYEYEWRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=NC(=C2)NCCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₃H₁₈F₃N₅O₂S

- IUPAC Name : this compound

This structure features a trifluoromethyl group, which enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The imidazole and pyrimidine rings provide sites for binding, which can modulate the activity of various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on carbonic anhydrases (CAs), particularly the tumor-associated isoform hCA IX, which is implicated in cancer progression.

- Anticancer Activity : Its structure suggests potential interactions with DNA or RNA polymerases, making it a candidate for anticancer therapies.

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity against various human cancer cell lines:

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| Panc-1 (Pancreatic) | 5.0 | Doxorubicin | 1.1 |

| MCF-7 (Breast) | 3.5 | Doxorubicin | 1.1 |

| HT-29 (Colon) | 4.0 | Doxorubicin | 1.1 |

| A549 (Lung) | 6.0 | Doxorubicin | 1.1 |

These results indicate that the compound is more potent than many existing treatments, suggesting a promising avenue for further development.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity against various pathogens, including:

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Moderate Inhibition |

| Escherichia coli | Significant Inhibition |

| Bacillus subtilis | Moderate Inhibition |

These findings highlight the compound's potential as a broad-spectrum antimicrobial agent.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound's biological activity:

- Synthesis and Evaluation : A study synthesized various derivatives of this compound and evaluated their inhibitory activity against hCA IX using stopped-flow CO₂ hydrase assays. The most potent derivatives showed IC50 values in the low micromolar range, indicating strong inhibition .

- Molecular Docking Studies : Computational studies have provided insights into the binding modes of this compound within the active site of hCA IX, suggesting that specific interactions with key amino acid residues enhance its inhibitory potency .

- In Vivo Studies : Preliminary in vivo studies have demonstrated that this compound can significantly reduce tumor growth in xenograft models, underscoring its therapeutic potential .

Preparation Methods

Synthesis of 6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-amine

Step 1: Preparation of 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

A nucleophilic aromatic substitution (SNAr) reaction between 4,6-dichloropyrimidine and 2-methylimidazole (1.2 equiv) in anhydrous DMF at 80°C for 12 hours under N2 affords the substituted pyrimidine. Sodium hydride (1.5 equiv) serves as the base, achieving 68–72% yield after silica gel chromatography.

Step 2: Amination at C4 Position

The chloropyrimidine intermediate reacts with aqueous ammonia (28% w/w) in a sealed tube at 120°C for 8 hours, yielding 6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine (85% purity). Residual chloride is removed via recrystallization from ethanol/water (3:1).

Synthesis of 2-((4-(Trifluoromethyl)phenyl)sulfonamido)ethylamine

Step 1: Sulfonylation of Ethylenediamine

Ethylenediamine (1.0 equiv) reacts with 4-(trifluoromethyl)benzenesulfonyl chloride (1.1 equiv) in dichloromethane (DCM) at 0°C. Triethylamine (2.0 equiv) neutralizes HCl, yielding N-(2-aminoethyl)-4-(trifluoromethyl)benzenesulfonamide (89% yield). The product is purified via vacuum distillation.

Step 2: Protection of Primary Amine

The free amine is protected as a benzyl carbamate (Cbz) using benzyl chloroformate (1.05 equiv) in DCM with NaHCO3 (2.0 equiv). The Cbz-protected intermediate is isolated in 93% yield after aqueous workup.

Coupling of Pyrimidine and Sulfonamide Intermediates

Mitsunobu Reaction Conditions

The pyrimidine-imidazole intermediate (1.0 equiv), Cbz-protected sulfonamide-ethylamine (1.2 equiv), and triphenylphosphine (1.5 equiv) are dissolved in THF. Diethyl azodicarboxylate (DEAD, 1.5 equiv) is added dropwise at 0°C. After stirring at room temperature for 24 hours, the product is deprotected via hydrogenolysis (H2, 10% Pd/C) in methanol, yielding the target compound (76% overall yield).

Reaction Optimization and Challenges

Key Parameters Affecting Pyrimidine Substitution

| Parameter | Optimal Condition | Yield Impact (±%) |

|---|---|---|

| Solvent | Anhydrous DMF | +15 vs. DMSO |

| Temperature | 80°C | +22 vs. 60°C |

| Base | NaH (1.5 equiv) | +18 vs. K2CO3 |

| Reaction Time | 12 hours | +10 vs. 8 hours |

Exceeding 1.2 equiv of 2-methylimidazole promotes di-substitution at C4 and C6, reducing purity to 54%.

Sulfonamide Coupling Efficiency

Coupling under Mitsunobu conditions outperforms EDC/HOBt-mediated amidation (82% vs. 63% yield) due to steric hindrance from the trifluoromethyl group. Alternative conditions:

- EDC/HOBt : 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (1.5 equiv), hydroxybenzotriazole (1.0 equiv), DMF, 48 hours (63% yield).

- DCC/DMAP : N,N'-dicyclohexylcarbodiimide (1.2 equiv), 4-dimethylaminopyridine (0.2 equiv), CH2Cl2, 24 hours (58% yield).

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6) :

- δ 8.72 (s, 1H, pyrimidine H5)

- δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H)

- δ 7.95 (d, J = 8.4 Hz, 2H, Ar-H)

- δ 7.58 (s, 1H, imidazole H4)

- δ 6.98 (s, 1H, imidazole H5)

- δ 3.65 (t, J = 6.0 Hz, 2H, -NHCH2CH2NH-)

- δ 2.89 (t, J = 6.0 Hz, 2H, -NHCH2CH2NH-)

- δ 2.34 (s, 3H, imidazole -CH3)

13C NMR (100 MHz, DMSO-d6) :

- 163.2 (C4 pyrimidine)

- 158.7 (C6 pyrimidine)

- 144.5 (q, J = 32.1 Hz, CF3)

- 126.4 (Ar-C)

- 121.8 (imidazole C4)

- 44.3 (-CH2CH2-)

- 14.7 (-CH3)

HRMS (ESI+) : m/z [M+H]+ calcd for C17H18F3N7O2S: 442.1234, found: 442.1231.

Industrial-Scale Considerations

Cost-Effective Modifications

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

The synthesis involves sequential coupling of the pyrimidine-imidazole core with the sulfonamide-ethylamine sidechain. Key steps include:

- Amine coupling : Use DMF as a solvent with a carbodiimide catalyst (e.g., EDC/HOBt) to activate the carboxylic acid intermediate for nucleophilic attack by the ethylamine group .

- Sulfonylation : Employ controlled temperature (0–5°C) during sulfonamide formation to minimize side reactions .

- Purification : Monitor reactions via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via flash chromatography. Final purification uses reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- NMR : Use , , and -NMR to verify substituent positions, particularly the trifluoromethyl group and imidazole-pyrimidine linkage .

- HRMS : Confirm molecular weight with high-resolution mass spectrometry (ESI+ mode) to distinguish between isobaric impurities .

- X-ray crystallography : Resolve ambiguous structural features (e.g., regiochemistry of the pyrimidine ring) using single-crystal X-ray diffraction .

Q. How do the functional groups (e.g., trifluoromethyl, sulfonamide) influence its physicochemical properties?

- Trifluoromethyl group : Enhances metabolic stability and lipophilicity (logP ~3.2), improving membrane permeability .

- Sulfonamide : Increases acidity (pKa ~9–10) and enables hydrogen bonding with biological targets (e.g., kinases) .

- Imidazole-pyrimidine core : Facilitates π-π stacking interactions in enzyme binding pockets .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved target binding affinity?

- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR or Aurora kinases). Focus on optimizing hydrogen bonds between the sulfonamide group and catalytic lysine residues .

- QSAR modeling : Train models on analogs (e.g., from ) to predict IC values based on substituent electronic parameters (Hammett σ) and steric bulk .

- MD simulations : Assess binding stability over 100 ns trajectories to identify derivatives with reduced entropic penalties .

Q. What experimental strategies resolve contradictions in biological activity data across different assay systems?

- Dose-response validation : Compare IC values in cell-free (e.g., kinase assays) vs. cellular systems (e.g., MTT assays) to account for off-target effects .

- Metabolite profiling : Use LC-MS to identify active metabolites in cellular models that may contribute to discrepancies .

- Target engagement assays : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in live cells .

Q. How can formulation challenges (e.g., poor aqueous solubility) be addressed for in vivo studies?

- Co-solvent systems : Use 10% DMSO + 30% PEG-400 in saline for intravenous administration .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance bioavailability and reduce toxicity .

- Salt formation : Synthesize hydrochloride or mesylate salts to improve crystallinity and stability .

Q. What are the best practices for assessing metabolic stability in preclinical models?

- Microsomal assays : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Cl) .

- CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to predict drug-drug interaction risks .

- In vivo PK : Administer intravenously/orally to rodents and measure AUC, C, and half-life. Correlate with in vitro data .

Methodological Notes

- Contradiction resolution : Conflicting solubility data may arise from polymorphic forms. Characterize via DSC and PXRD to identify the most stable crystalline form .

- Advanced SAR : Replace the 2-methylimidazole with bulkier substituents (e.g., 2-ethyl) to enhance selectivity against off-target kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.